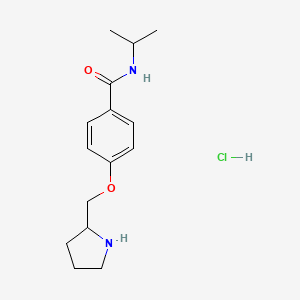

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride

Description

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride (CAS: 1306738-71-5) is a benzamide derivative featuring a pyrrolidine ring linked via a methoxy group to the benzamide core and an isopropyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₂₂ClN₂O₂, with a molecular weight of 262.35 g/mol . This compound is classified as a secondary amine-containing amide and has been utilized in drug synthesis and chemical research due to its heterocyclic structure, which enhances binding interactions in biological systems .

Properties

IUPAC Name |

N-propan-2-yl-4-(pyrrolidin-2-ylmethoxy)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-11(2)17-15(18)12-5-7-14(8-6-12)19-10-13-4-3-9-16-13;/h5-8,11,13,16H,3-4,9-10H2,1-2H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAUEYDKYRVFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332531-55-1 | |

| Record name | Benzamide, N-(1-methylethyl)-4-(2-pyrrolidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332531-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride involves several steps. The synthetic route typically includes the reaction of isopropylamine with 4-(pyrrolidin-2-ylmethoxy)benzoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts the tertiary amine in pyrrolidine to a ketone or lactam derivative . For example:

This reaction modifies the compound’s electronic profile, influencing downstream biological activity .

Reduction Reactions

Catalytic hydrogenation with palladium (Pd/C) under H₂ reduces the benzamide carbonyl group to a secondary amine:

This transformation is critical for generating intermediates with enhanced binding affinity to biological targets.

Nucleophilic Substitution

The methoxy group at the 4-position participates in nucleophilic aromatic substitution (SNAr) under basic conditions. For instance:

This reaction is utilized to introduce heterocyclic or aliphatic substituents, as demonstrated in analogs with IC₅₀ values <1 μM against viral proteases .

Suzuki-Miyaura Coupling

The benzamide core supports palladium-catalyzed cross-coupling with boronic acids. For example:

This method enables rapid diversification of the aromatic moiety, enhancing pharmacological properties .

Comparative Reactivity of Structural Analogs

The table below summarizes how substituent modifications affect functional outcomes in related compounds :

| Substituent Position | Modification | Impact on Activity (IC₅₀) |

|---|---|---|

| R₂ (Methoxy linker) | Piperidin-4-ylmethoxy | 0.39 μM (ZVpro inhibition) |

| R₂ | Pyrrolidin-2-ylmethoxy | 0.62 μM |

| R₅ (Aromatic substituent) | 4-Hydroxyphenyl | 8.1 μM |

| R₅ | Pyridin-4-yl | 0.32 μM |

Key Findings :

-

Piperidine-based analogs exhibit superior potency compared to pyrrolidine derivatives due to improved steric alignment .

-

Electron-withdrawing groups at R₅ reduce activity by destabilizing charge-transfer interactions .

Mechanistic Insights

-

Desulfurization : Thiophene analogs undergo desulfurization to form benzene derivatives under reductive conditions, altering bioavailability .

-

β-Arrestin Recruitment : Structural analogs modulate G protein-coupled receptor (GPCR) signaling by facilitating β-arrestin binding, a mechanism linked to therapeutic desensitization .

Synthetic Optimization

Critical parameters for high-yield synthesis include:

-

Solvent Choice : Dimethylformamide (DMF) enhances nucleophilicity in SNAr reactions .

-

Temperature : Reactions conducted at 80–100°C improve conversion rates without decomposition.

Stability Under Physiological Conditions

The compound remains stable in pH 7.4 buffer for >24 hours but degrades rapidly in acidic media (pH <3), forming hydrolyzed byproducts .

Scientific Research Applications

Medicinal Chemistry

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is primarily investigated for its potential as a therapeutic agent in cancer treatment. Its mechanism of action involves inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression through histone methylation. Inhibition of LSD1 can lead to reactivation of silenced tumor suppressor genes, making it a candidate for targeted cancer therapies.

Key Findings :

- Anticancer Activity : Studies have shown that this compound induces apoptosis in cancer cells, particularly in MCF-7 breast cancer cells, with significant increases in apoptotic cell death observed (33.43% increase) .

- Selectivity : It exhibits high selectivity against related enzymes, which could minimize side effects associated with traditional chemotherapy .

Antimicrobial Properties

Initial investigations suggest that N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25–1 μg/mL against Gram-positive bacteria . This suggests potential applications in treating bacterial infections.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of other pharmaceutical agents. Its unique structural characteristics allow it to be modified into various derivatives that may possess enhanced biological activities or different therapeutic effects .

Case Study 1: LSD1 Inhibition

A study focusing on the enzyme kinetics of N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride indicated it acts as a competitive inhibitor against dimethylated H3K4 substrates with a Ki value as low as 29 nM, demonstrating potent inhibitory activity .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of the compound against several bacterial strains, revealing significant activity that supports its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocyclic Rings

N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide Hydrochloride

- Molecular Formula : C₁₆H₂₅ClN₂O₂

- Molecular Weight : 312.84 g/mol

- Key Features: Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring).

- Purity : 97% (vs. 95% for the target compound) .

N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide Hydrochloride

- Molecular Formula : C₁₆H₂₃ClN₂O₂

- Molecular Weight : 310.82 g/mol

- Key Features : Cyclopropyl substituent replaces isopropyl, which may improve metabolic stability due to the rigid cyclopropane structure .

Anti-LSD1 Benzamide Derivatives

Compounds such as N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b) and N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride (4a) () feature heteroaromatic substituents (furan, thiophene) instead of pyrrolidine. These modifications correlate with anti-LSD1 activity, suggesting that electronic properties of substituents influence target selectivity .

Table 1: Comparative Analysis of Key Compounds

Functional Group Impact on Activity

- Heterocyclic Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters steric and electronic profiles. Piperidine’s increased lipophilicity may enhance blood-brain barrier penetration, whereas pyrrolidine’s smaller size favors tighter binding in constrained active sites .

- Substituent Effects :

- Isopropyl vs. Cyclopropyl : Cyclopropyl’s ring strain and rigidity may reduce metabolic oxidation compared to isopropyl, extending half-life .

- Heteroaromatic Groups : Thiophene and furan in compounds enhance π-π stacking with LSD1, critical for inhibitory activity .

- Acyl Chains : In PCAF HAT inhibitors (), long acyl chains at the 2-position of benzamides boost enzyme inhibition (e.g., compound 17: 79% inhibition at 100 μM). The target compound’s pyrrolidinylmethoxy group may mimic this role .

Biological Activity

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is a synthetic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₃ClN₂O₂

- Molecular Weight : 262.35 g/mol

- CAS Number : 1332531-55-1

- IUPAC Name : N-propan-2-yl-4-(pyrrolidin-2-ylmethoxy)benzamide

- InChI Key : YIUPUTILHKMYEB-UHFFFAOYSA-N

Synthesis

The synthesis of N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride typically involves the following steps:

- Reactants : 4-hydroxybenzamide, pyrrolidine, and isopropyl bromide.

- Conditions : The reaction is conducted in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

- Process : The mixture is heated to facilitate the formation of the desired product.

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride exhibits its biological effects through interactions with specific molecular targets:

- Receptor Binding : The compound interacts with various receptors in the central nervous system, potentially modulating neurotransmitter activity.

- Enzyme Inhibition : It has been shown to inhibit Bcl-2 and Bcl-xL activities, which are crucial in regulating apoptosis and may have implications in cancer therapy .

Biological Activity

The compound has been investigated for several biological activities, including:

- Anticancer Activity : It has shown promise as an inhibitor of cancer cell proliferation by targeting apoptotic pathways.

- Neuropharmacological Effects : Research indicates potential benefits in treating neurological disorders through modulation of neurotransmitter systems.

- Antiviral Properties : Some studies suggest that derivatives of this compound may exhibit antiviral activity, although specific data on this compound is limited .

Table 1: Summary of Biological Activities

Specific Research Findings

- A study highlighted that N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride had an IC50 value of 9.8 μM against certain cancer cell lines, indicating significant anticancer activity .

- Another investigation focused on the structure–activity relationships (SARs) of similar compounds, revealing that modifications to the benzamide structure could enhance or reduce biological efficacy .

- The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders, although further research is necessary to establish clinical relevance.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride to achieve high purity and yield?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents (e.g., benzoyl chloride derivatives) and reaction solvents (e.g., dichloromethane or ethanol). For example, amine intermediates like pyrrolidin-2-ylmethanol can be reacted with isopropyl-activated benzamide precursors under controlled pH (using triethylamine as a base). Purification via HPLC or recrystallization in ethanol/water mixtures is recommended to isolate the hydrochloride salt. Yield improvements (up to 90%) are achievable by optimizing stoichiometry and reaction time, as demonstrated in analogous benzamide syntheses .

Q. How can researchers confirm the structural integrity of N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm, isopropyl group at δ 1.2–1.4 ppm).

- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) and purity (>98%).

- X-ray crystallography : Resolve crystal structures for absolute configuration validation, if single crystals are obtainable. Cross-referencing with published analogs (e.g., 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride) ensures consistency in spectral interpretation .

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer :

- In vitro assays : Assess metabolic stability using liver microsomes (human/rodent) and CYP450 inhibition screening.

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction.

- In vivo studies : Administer the compound intravenously/orally in rodents, followed by LC-MS/MS quantification in plasma and tissues. For analogs like Trypanosoma brucei inhibitors, bioavailability >50% has been achieved via structural modifications (e.g., halogenation of the benzamide ring) .

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using high-resolution MS.

- Thermal stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Hydrochloride salts of related benzamides (e.g., Labetalol hydrochloride) show stability up to 40°C but degrade at higher temperatures, necessitating controlled storage .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Dose-response reevaluation : Ensure in vivo dosing aligns with in vitro IC₅₀ values (e.g., adjust for plasma protein binding).

- Metabolite profiling : Identify active/inactive metabolites via liver microsome assays. For example, N-dealkylation of pyrrolidine moieties in related compounds reduces efficacy, requiring structural stabilization (e.g., methyl group incorporation) .

- Target engagement assays : Use techniques like thermal shift assays or CRISPR-Cas9 knockouts to validate mechanism-of-action discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.